molecular formula C31H30N4O3 B10882214 2-(Benzoylamino)-N~1~-{1-[(2,2-diphenylhydrazino)carbonyl]-2-methylpropyl}benzamide

2-(Benzoylamino)-N~1~-{1-[(2,2-diphenylhydrazino)carbonyl]-2-methylpropyl}benzamide

Cat. No.: B10882214
M. Wt: 506.6 g/mol
InChI Key: JUZXCYBWRLICEM-UHFFFAOYSA-N
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Description

2-(Benzoylamino)-N~1~-{1-[(2,2-diphenylhydrazino)carbonyl]-2-methylpropyl}benzamide is a complex organic compound characterized by its unique structure, which includes benzoylamino and diphenylhydrazino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzoylamino)-N~1~-{1-[(2,2-diphenylhydrazino)carbonyl]-2-methylpropyl}benzamide typically involves multiple steps:

    Formation of Benzoylamino Intermediate: The initial step involves the reaction of benzoyl chloride with an appropriate amine to form the benzoylamino intermediate.

    Introduction of Diphenylhydrazino Group: The intermediate is then reacted with diphenylhydrazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to introduce the diphenylhydrazino group.

    Final Coupling: The final step involves coupling the intermediate with a suitable carbonyl compound under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Benzoylamino)-N~1~-{1-[(2,2-diphenylhydrazino)carbonyl]-2-methylpropyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the benzoylamino or diphenylhydrazino groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, 2-(Benzoylamino)-N~1~-{1-[(2,2-diphenylhydrazino)carbonyl]-2-methylpropyl}benzamide can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.

Medicine

In medicine, this compound has potential applications in drug development. Its structure allows for the design of molecules that can interact with specific biological targets, making it a candidate for therapeutic agents.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 2-(Benzoylamino)-N~1~-{1-[(2,2-diphenylhydrazino)carbonyl]-2-methylpropyl}benzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzoylamino and diphenylhydrazino groups allow the compound to form stable complexes with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzoylamino)benzoic acid
  • 2-(Diphenylhydrazino)benzoic acid
  • N-(2-Benzoylaminoethyl)benzamide

Uniqueness

Compared to these similar compounds, 2-(Benzoylamino)-N~1~-{1-[(2,2-diphenylhydrazino)carbonyl]-2-methylpropyl}benzamide is unique due to the presence of both benzoylamino and diphenylhydrazino groups in its structure. This dual functionality allows for a broader range of chemical reactions and interactions with biological targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C31H30N4O3

Molecular Weight

506.6 g/mol

IUPAC Name

2-benzamido-N-[1-(2,2-diphenylhydrazinyl)-3-methyl-1-oxobutan-2-yl]benzamide

InChI

InChI=1S/C31H30N4O3/c1-22(2)28(31(38)34-35(24-16-8-4-9-17-24)25-18-10-5-11-19-25)33-30(37)26-20-12-13-21-27(26)32-29(36)23-14-6-3-7-15-23/h3-22,28H,1-2H3,(H,32,36)(H,33,37)(H,34,38)

InChI Key

JUZXCYBWRLICEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NN(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3NC(=O)C4=CC=CC=C4

Origin of Product

United States

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